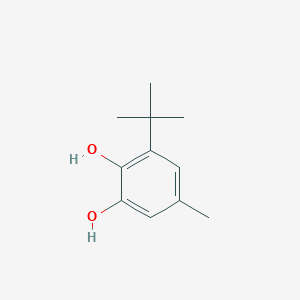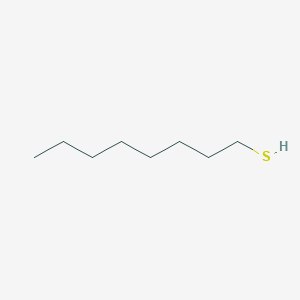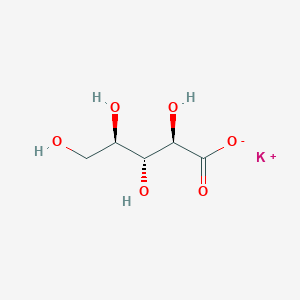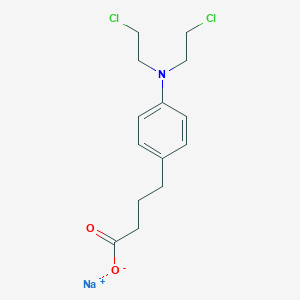
Chlorambucil sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclidrol can be synthesized through the hydration of carvone. The reaction involves the addition of water to the double bond of carvone, resulting in the formation of Cyclidrol. This reaction typically requires acidic or basic conditions to proceed efficiently.
Industrial Production Methods: In industrial settings, Cyclidrol is produced by the catalytic hydration of carvone using a suitable catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to optimize production.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cyclidrol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Cyclidrol kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Es kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.
Substitution: Cyclidrol kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Reagenzien, einschließlich Halogene und Säuren, können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Cyclidrol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet.
Biologie: Wird auf seine Auswirkungen auf die Schleimsekretion und -clearance bei Atemwegserkrankungen untersucht.
Medizin: Wird bei der Behandlung von Bronchopulmonalen Erkrankungen eingesetzt, um die Schleimclearance zu verbessern.
Industrie: Wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten eingesetzt.
5. Wirkmechanismus
Cyclidrol entfaltet seine Wirkung, indem es die Viskosität von Schleim verringert und so die Entfernung aus den Atemwegen erleichtert. Es wirkt auf den Schleim, indem es die Disulfidbrücken in Mucin, dem Hauptbestandteil von Schleim, aufbricht. Dies führt zur Verdünnung des Schleims, wodurch er leichter aus dem Atmungssystem ausgeschieden werden kann .
Wirkmechanismus
Cyclidrol exerts its effects by decreasing the viscosity of mucus, facilitating its removal from the respiratory tract. It acts on the mucus by breaking down the disulfide bonds in mucin, the primary component of mucus. This results in the thinning of mucus, making it easier to expel from the respiratory system .
Vergleich Mit ähnlichen Verbindungen
Cyclidrol ist einzigartig in seiner Fähigkeit, die Schleimviskosität effektiv zu senken. Ähnliche Verbindungen sind:
N-Acetylcystein: Ein weiteres Mukolytikum, das Schleim abbaut, indem es Disulfidbrücken stört.
Bromhexin: Ein Mukolytikum, das die Schleimclearance verbessert, indem es die Produktion von serösem Schleim erhöht.
Ambroxol: Ein Metabolit von Bromhexin, der ebenfalls als Mukolytikum und Expektorans wirkt.
Cyclidrol zeichnet sich durch seinen spezifischen Wirkmechanismus und seine Wirksamkeit bei der Reduktion der Schleimviskosität aus, was es zu einer wertvollen Verbindung bei der Behandlung von Atemwegserkrankungen macht.
Eigenschaften
CAS-Nummer |
1030-06-4 |
|---|---|
Molekularformel |
C14H18Cl2NNaO2 |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
sodium;4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C14H19Cl2NO2.Na/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19;/h4-7H,1-3,8-11H2,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
MXPCUEIEUDJYAC-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |
Isomerische SMILES |
C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |
Key on ui other cas no. |
1030-06-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




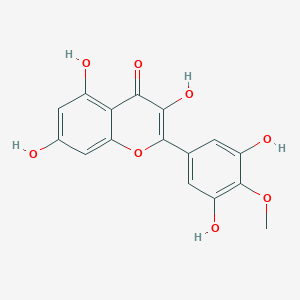
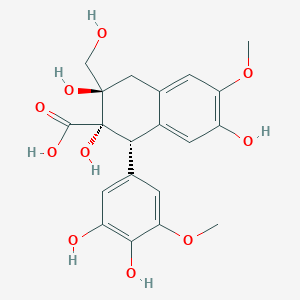
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)



